molecular formula C7H14N2O4S B8591735 1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonamide

1,4-Dioxa-8-azaspiro[4.5]decane-8-sulfonamide

Cat. No. B8591735
M. Wt: 222.26 g/mol
InChI Key: OBDRLGNBBHPAOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722883B2

Procedure details

A solution of 1,4-dioxa-8-aza-spiro[4.5]decane (2 mL) and sulfamide (1.65 g) in 1,4-dioxane (28 mL) was heated at reflux for 48 h, then the volatiles were evaporated to afford the title compound as a pale yellow solid. Yield: 3.4 g
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1[C:5]2([CH2:10][CH2:9][NH:8][CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1.[S:11](N)([NH2:14])(=[O:13])=[O:12]>O1CCOCC1>[O:1]1[C:5]2([CH2:10][CH2:9][N:8]([S:11]([NH2:14])(=[O:13])=[O:12])[CH2:7][CH2:6]2)[O:4][CH2:3][CH2:2]1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
O1CCOC12CCNCC2
Name
Quantity
1.65 g
Type
reactant
Smiles
S(=O)(=O)(N)N
Name
Quantity
28 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated

Outcomes

Product
Name
Type
product
Smiles
O1CCOC12CCN(CC2)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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